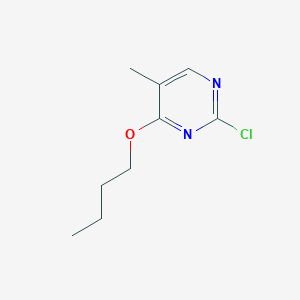

4-Butoxy-2-chloro-5-methylpyrimidine

Description

4-Butoxy-2-chloro-5-methylpyrimidine is a pyrimidine derivative characterized by a butoxy group at position 4, a chlorine atom at position 2, and a methyl group at position 5. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and ability to act as bioisosteres for natural nucleotides.

Properties

Molecular Formula |

C9H13ClN2O |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

4-butoxy-2-chloro-5-methylpyrimidine |

InChI |

InChI=1S/C9H13ClN2O/c1-3-4-5-13-8-7(2)6-11-9(10)12-8/h6H,3-5H2,1-2H3 |

InChI Key |

AXCZSHDSRCLRDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NC(=NC=C1C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-2-chloro-5-methylpyrimidine typically involves the reaction of 2-chloro-5-methylpyrimidine with butanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butoxy group. The general reaction scheme is as follows:

2-chloro-5-methylpyrimidine+butanolbase, reflux4-Butoxy-2-chloro-5-methylpyrimidine

Industrial Production Methods

Industrial production of 4-Butoxy-2-chloro-5-methylpyrimidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2-chloro-5-methylpyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Nucleophilic substitution: Formation of 4-butoxy-2-amino-5-methylpyrimidine.

Oxidation: Formation of 4-butoxy-2-chloro-5-formylpyrimidine or 4-butoxy-2-chloro-5-carboxypyrimidine.

Reduction: Formation of 4-butoxy-2-chloro-5-methyl-1,2-dihydropyrimidine.

Scientific Research Applications

4-Butoxy-2-chloro-5-methylpyrimidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new pharmaceuticals, particularly as a building block for drug candidates.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Butoxy-2-chloro-5-methylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleic acids or proteins, affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares substituents and key properties of 4-Butoxy-2-chloro-5-methylpyrimidine with related pyrimidines:

Key Observations:

- Substituent Effects: The butoxy group at position 4 in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents like chloro (e.g., 4-Chloro-2-methoxy-5-methyl-pyrimidine) or methoxy groups. Chlorine at position 2 is a common feature in several analogs (e.g., 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine), where it stabilizes the pyrimidine ring via electron-withdrawing effects, facilitating nucleophilic substitution reactions . Methyl at position 5 is shared with 4-Chloro-2-methoxy-5-methyl-pyrimidine, which may contribute to metabolic stability by hindering oxidation at this position .

Physicochemical Properties

- Boiling Point : The butoxy group’s longer alkyl chain likely increases the boiling point compared to methoxy-substituted analogs (e.g., 253°C for 4-Chloro-2-methoxy-5-methyl-pyrimidine) due to enhanced van der Waals interactions .

- Lipophilicity : The LogP value of 4-Butoxy-2-chloro-5-methylpyrimidine is expected to be higher than chloro- or methoxy-substituted derivatives, favoring its use in lipid-rich environments .

Biological Activity

4-Butoxy-2-chloro-5-methylpyrimidine is a synthetic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H13ClN2O |

| Molecular Weight | 200.66 g/mol |

| IUPAC Name | 4-butoxy-2-chloro-5-methylpyrimidine |

| InChI Key | AXCZSHDSRCLRDI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=NC(=NC=C1C)Cl |

The biological activity of 4-butoxy-2-chloro-5-methylpyrimidine is primarily attributed to its interaction with specific enzymes and cellular pathways. It may act as an inhibitor or activator of various biological processes, particularly those involving nucleic acids and proteins. This compound has been studied for its potential roles in:

- Enzyme Inhibition: It may inhibit enzymes critical for cellular functions, thereby affecting processes such as DNA replication and protein synthesis.

- Antimicrobial Activity: Preliminary studies suggest it possesses antimicrobial properties, making it a candidate for further research in antibiotic development.

Antimicrobial Properties

Research indicates that 4-butoxy-2-chloro-5-methylpyrimidine exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been documented, highlighting its potential as a therapeutic agent:

- Mechanism: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Case Studies: In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have focused on:

- Cell Proliferation Inhibition: Research indicates that it can inhibit the proliferation of cancer cells through apoptosis induction.

- Molecular Targets: It may interact with specific oncogenic pathways, leading to reduced tumor growth in preclinical models.

Research Findings

Several studies have explored the biological activities of 4-butoxy-2-chloro-5-methylpyrimidine:

- Antimicrobial Activity:

-

Anticancer Activity:

- In a cell line study, the compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7) with IC50 values indicating effective dose-response relationships.

-

Mechanistic Insights:

- Molecular docking studies have suggested strong binding affinities to key targets involved in cancer progression, supporting its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-butoxy-2-chloro-5-methylpyrimidine, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Chloro-5-methylpyrimidine | Lacks butoxy group; lower hydrophobicity | Limited antimicrobial activity |

| 4-Butoxy-2-chloropyrimidine | Similar structure; absence of methyl group | Reduced reactivity |

| 4-Butoxy-5-methylpyrimidine | Different position of substituents | Varies in biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.